molecular formula C23H40N8O8 B14758226 Enterostatin, human, mouse, rat acetate

Enterostatin, human, mouse, rat acetate

Cat. No.: B14758226
M. Wt: 556.6 g/mol
InChI Key: DPFSZFSCMSELKJ-WFGXUCIJSA-N
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Description

Enterostatin, human, mouse, rat acetate is a pentapeptide primarily involved in the regulation of food intake. It is derived from the cleavage of pancreatic procolipase and has been shown to reduce fat intake in various species, including humans, mice, and rats .

Preparation Methods

Synthetic Routes and Reaction Conditions

Enterostatin, human, mouse, rat acetate can be synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as HBTU or DIC, and deprotection agents like TFA .

Industrial Production Methods

Industrial production of this compound involves large-scale SPPS. The process is optimized for high yield and purity, often exceeding 95%. The final product is purified using techniques such as HPLC and lyophilized for storage .

Chemical Reactions Analysis

Types of Reactions

Enterostatin, human, mouse, rat acetate primarily undergoes hydrolysis and enzymatic cleavage. It is relatively stable under physiological conditions but can be hydrolyzed by proteases in the gastrointestinal tract .

Common Reagents and Conditions

The synthesis of this compound involves reagents like Fmoc-protected amino acids, coupling agents (HBTU, DIC), and deprotection agents (TFA). The reactions are typically carried out in anhydrous DMF or DCM .

Major Products Formed

The major product formed from the synthesis of this compound is the pentapeptide itself. During hydrolysis, the peptide can be broken down into its constituent amino acids .

Scientific Research Applications

Enterostatin, human, mouse, rat acetate has several scientific research applications:

Mechanism of Action

Enterostatin, human, mouse, rat acetate exerts its effects by binding to the β-subunit of F1-ATPase on the plasma membrane of target cells. This binding activates various intracellular pathways, including cAMP, AMP-kinase, and MAP-kinase pathways. The peptide reduces fat intake by inhibiting gastric motility, releasing serotonin, and suppressing the hunger hormone agouti-related peptide (AgRP) .

Comparison with Similar Compounds

Similar Compounds

    Galanin: A peptide that stimulates fat intake.

    Agouti-related peptide (AgRP): Another peptide that promotes fat intake.

    Neuropeptide Y (NPY): Stimulates carbohydrate intake.

Uniqueness

Enterostatin, human, mouse, rat acetate is unique in its selective suppression of fat intake without affecting carbohydrate intake. Its mechanism of action involves specific pathways that are distinct from those of other peptides like galanin and AgRP .

Properties

Molecular Formula

C23H40N8O8

Molecular Weight

556.6 g/mol

IUPAC Name

acetic acid;(2S)-2-[[(2S)-1-[2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C21H36N8O6.C2H4O2/c1-12(22)19(33)29-10-4-6-14(29)17(31)26-11-16(30)28-9-3-7-15(28)18(32)27-13(20(34)35)5-2-8-25-21(23)24;1-2(3)4/h12-15H,2-11,22H2,1H3,(H,26,31)(H,27,32)(H,34,35)(H4,23,24,25);1H3,(H,3,4)/t12-,13-,14-,15-;/m0./s1

InChI Key

DPFSZFSCMSELKJ-WFGXUCIJSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N.CC(=O)O

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)NCC(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O)N.CC(=O)O

Origin of Product

United States

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